Iloperidone metabolism pathway to Hydroxy Iloperidone
Iloperidone metabolism pathway to Hydroxy Iloperidone
An In-depth Technical Guide to the Metabolic Pathway of Iloperidone to Hydroxy Iloperidone (P88)
Introduction
Iloperidone is a second-generation atypical antipsychotic agent utilized in the management of schizophrenia.[1] Its therapeutic efficacy is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2][3] The pharmacokinetics of iloperidone are complex, characterized by extensive hepatic metabolism leading to the formation of several metabolites, two of which are pharmacologically significant: P88 (Hydroxy Iloperidone) and P95.[4] This guide provides a detailed technical overview of the metabolic transformation of iloperidone to its active metabolite, P88, intended for researchers, scientists, and drug development professionals.
Iloperidone's metabolism is primarily governed by three main biotransformation pathways: carbonyl reduction, hydroxylation mediated by Cytochrome P450 2D6 (CYP2D6), and O-demethylation mediated by Cytochrome P450 3A4 (CYP3A4).[2][5] The formation of Hydroxy Iloperidone (P88) occurs through the carbonyl reduction pathway.[2][4] This metabolite is of particular interest as it exhibits a receptor binding profile comparable to the parent drug and contributes significantly to the overall clinical effect of iloperidone.[2][6]
Metabolic Pathway to Hydroxy Iloperidone (P88)
The primary route for the formation of Hydroxy Iloperidone (P88) from iloperidone is through carbonyl reduction.[4][7] This metabolic process is distinct from the CYP450-mediated pathways that produce the other major metabolites. While CYP2D6 and CYP3A4 are central to the overall metabolism of iloperidone, the conversion to P88 is catalyzed by cytosolic and microsomal enzymes.[8]
The two other major metabolic pathways for iloperidone involve the cytochrome P450 system. Hydroxylation of iloperidone, mediated by CYP2D6, results in the formation of the P95 metabolite.[9] Concurrently, O-demethylation, catalyzed by CYP3A4, produces the P89 metabolite.[2] The interplay between these pathways is crucial in determining the overall pharmacokinetic profile of iloperidone and its metabolites. The genetic polymorphism of CYP2D6, leading to different metabolizer phenotypes (e.g., extensive metabolizers vs. poor metabolizers), significantly influences the plasma concentrations of iloperidone and its metabolites.[5]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of iloperidone and its primary metabolites are summarized below. These values highlight the impact of CYP2D6 metabolizer status on drug exposure.
Table 1: Pharmacokinetic Parameters of Iloperidone and its Metabolites
| Parameter | Iloperidone | P88 (Hydroxy Iloperidone) | P95 |
|---|---|---|---|
| Elimination Half-life (t½) in Extensive Metabolizers (EM) | 18 hours[4][9] | 26 hours[4][9] | 23 hours[4][9] |
| Elimination Half-life (t½) in Poor Metabolizers (PM) | 33 hours[4][9] | 37 hours[4][9] | 31 hours[4][9] |
| Plasma Exposure (AUC) in EMs | - | 19.5% of total plasma exposure[4][5] | 47.9% of total plasma exposure[4][5] |
| Plasma Exposure (AUC) in PMs | - | 34.0% of total plasma exposure[4][5] | 25% of total plasma exposure[4][5] |
| Protein Binding | ~95%[4][9] | ~95%[9] | ~95%[9] |
Table 2: General Pharmacokinetic Properties of Iloperidone
| Parameter | Value |
|---|---|
| Oral Bioavailability | 96%[9] |
| Time to Peak Plasma Concentration (Tmax) | 2 to 4 hours[4][9] |
| Apparent Volume of Distribution | 1340-2800 L[4][9] |
| Apparent Clearance | 47 to 102 L/h[4] |
| Route of Elimination | Primarily hepatic metabolism[4] |
| Excretion in EMs | ~58.2% in urine, ~19.9% in feces[2] |
| Excretion in PMs | ~45.1% in urine, ~22.1% in feces[2] |
Experimental Protocols
The characterization of iloperidone's metabolic pathways has been elucidated through a combination of in vitro and in vivo studies.
In Vitro Enzyme Inhibition Studies
-
Objective: To identify the specific cytochrome P450 enzymes responsible for iloperidone metabolism and to assess the inhibitory potential of iloperidone on these enzymes.
-
Methodology:
-
Microsome Preparation: Pooled human liver microsomes are used as a source of metabolizing enzymes.[10] In some studies, microsomes from baculovirus-infected insect cells (supersomes) expressing specific human CYP enzymes are also utilized to confirm the role of individual enzymes.[10]
-
Incubation: Iloperidone is incubated with the microsomes in the presence of a CYP-specific probe substrate.[11] The concentrations of iloperidone are varied to determine the inhibition kinetics.
-
Analysis: The rate of metabolism of the probe substrate is measured using High-Performance Liquid Chromatography (HPLC) or other suitable analytical techniques.[11]
-
Data Interpretation: The inhibition constant (Ki) is calculated to quantify the potency of iloperidone as an inhibitor of specific CYP enzymes. For instance, iloperidone has been shown to be a potent inhibitor of CYP3A4 (Ki = 0.38 µM) and a competitive inhibitor of CYP2D6 (Ki = 2.9 µM) in human liver microsomes.[10]
-
In Vivo Pharmacokinetic Studies in Humans
-
Objective: To determine the pharmacokinetic profile of iloperidone and its metabolites in human subjects, including individuals with different CYP2D6 genotypes.
-
Methodology:
-
Study Population: Healthy volunteers or patients with schizophrenia are enrolled.[8] Subjects are genotyped for CYP2D6 to classify them as extensive metabolizers (EM) or poor metabolizers (PM).[5]
-
Drug Administration: A single or multiple oral doses of iloperidone are administered.[8]
-
Sample Collection: Blood samples are collected at predetermined time points after drug administration.[8]
-
Bioanalysis: Plasma concentrations of iloperidone and its metabolites (P88 and P95) are quantified using validated analytical methods, such as HPLC coupled with mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including AUC, Cmax, Tmax, and elimination half-life, are calculated using non-compartmental or compartmental modeling approaches.
-
References
- 1. Iloperidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Iloperidone? [synapse.patsnap.com]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. ClinPGx [clinpgx.org]
- 6. Receptor profile of P88-8991 and P95-12113, metabolites of the novel antipsychotic iloperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of Chronic Iloperidone Treatment on Cytochrome P450 Expression and Activity in the Rat Liver: Involvement of Neuroendocrine Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influences of CYP2D6*10 polymorphisms on the pharmacokinetics of iloperidone and its metabolites in Chinese patients with schizophrenia: a population pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hhs.texas.gov [hhs.texas.gov]
- 10. The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
